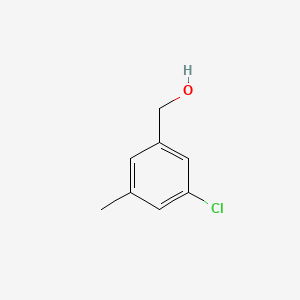

(3-Chloro-5-methylphenyl)methanol

描述

Contextualization within Halogenated and Methylated Aromatic Alcohol Chemistry

(3-Chloro-5-methylphenyl)methanol belongs to the broader class of aromatic alcohols, organic compounds where a hydroxyl group is attached to a carbon atom of a substituent on an aromatic ring. nih.gov The presence of both a halogen (chlorine) and a methyl group on the phenyl ring places it at the intersection of two important subclasses: halogenated and methylated aromatic compounds.

Halogenated aromatic hydrocarbons are a class of chemicals characterized by one or more halogen atoms attached to a benzene (B151609) ring. sigmaaldrich.com The introduction of a halogen atom can significantly influence the electronic properties and reactivity of the aromatic ring, often enhancing its utility in various chemical transformations. sigmaaldrich.comnih.gov Similarly, methylated aromatic compounds are widespread in organic chemistry, with the methyl group capable of influencing the steric and electronic environment of the molecule. rsc.org

The combination of these functional groups in this compound results in a molecule with a unique set of properties. The chloro and methyl groups at the meta positions relative to the methanol (B129727) substituent influence the electron density distribution of the aromatic ring, which in turn affects the reactivity of the hydroxyl group and the aromatic ring itself in electrophilic and nucleophilic substitution reactions.

Research Significance in Organic Synthesis and Materials Science

The primary significance of this compound in academic research lies in its role as a versatile intermediate for the synthesis of a wide array of organic molecules. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its potential applications can be inferred from the reactivity of its functional groups and the utility of similarly substituted aromatic alcohols.

A plausible and common synthetic route to obtain this compound involves the reduction of the corresponding aldehyde, 3-chloro-5-methylbenzaldehyde (B111031), or the carboxylic acid, 3-chloro-5-methylbenzoic acid. nih.govnih.gov These precursors are commercially available, making the synthesis of the target alcohol accessible for research purposes.

In the field of organic synthesis , the hydroxyl group of this compound can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The aromatic ring can participate in electrophilic substitution reactions, with the existing substituents directing the position of incoming groups. Furthermore, the chloro substituent can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. These reactions would allow for the incorporation of the 3-chloro-5-methylbenzyl moiety into larger and more complex molecular architectures, potentially leading to the discovery of new compounds with interesting biological or material properties.

In materials science , substituted aromatic alcohols are often utilized as monomers or building blocks for the synthesis of polymers, resins, and other functional materials. The presence of the chloro and methyl groups in this compound could be exploited to tailor the properties of such materials, for instance, by influencing their thermal stability, solubility, and optical or electronic characteristics. While no specific applications in materials science have been found in the current search, the structural motifs present in this compound are relevant to the design of new materials.

Below are data tables summarizing the key properties of this compound and its immediate precursors.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 116069-80-8 | C₈H₉ClO | 156.61 |

| 3-Chloro-5-methylbenzaldehyde | 103426-20-6 | C₈H₇ClO | 154.59 |

| 3-Chloro-5-methylbenzoic acid | 56961-33-2 | C₈H₇ClO₂ | 170.59 |

Structure

3D Structure

属性

IUPAC Name |

(3-chloro-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMISYWXDRZVKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 5 Methylphenyl Methanol

Direct Synthesis Approaches

Direct synthetic routes to (3-chloro-5-methylphenyl)methanol primarily involve the reduction of the carbonyl or carboxyl group of readily available precursors that already possess the desired carbon skeleton and substitution pattern.

Reduction of Corresponding Aromatic Aldehydes or Carboxylic Acids

The most straightforward and common methods for the preparation of this compound involve the reduction of 3-chloro-5-methylbenzaldehyde (B111031) or 3-chloro-5-methylbenzoic acid. These reactions utilize standard reducing agents to convert the aldehyde or carboxylic acid functionality into a primary alcohol.

Reduction of 3-Chloro-5-methylbenzaldehyde:

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of 3-chloro-5-methylbenzaldehyde, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The borohydride anion attacks the electrophilic carbonyl carbon, and subsequent workup with water furnishes the desired this compound in high yield.

Reduction of 3-Chloro-5-methylbenzoic Acid:

Carboxylic acids are less reactive towards reduction than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.comresearchgate.net The reaction is performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents. The carboxylic acid is added to a solution of LiAlH₄, and upon completion, a careful aqueous workup is performed to decompose the excess hydride and liberate the alcohol product. orgsyn.orgrochester.edu While highly effective, the use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. ic.ac.uk

| Precursor | Reducing Agent | Solvent | Typical Conditions |

| 3-Chloro-5-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature |

| 3-Chloro-5-methylbenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux |

Hydroxylation of Halogenated Methylbenzenes

The direct hydroxylation of the methyl group of 3-chloro-5-methyltoluene to yield this compound is not a commonly employed synthetic strategy. This transformation would require a selective C-H activation and oxidation of the methyl group, which is challenging to achieve without affecting the aromatic ring or the chloro-substituent. Such methods are generally not as efficient or high-yielding as the reduction of the corresponding aldehyde or carboxylic acid.

Functional Group Interconversions from Related Aromatic Precursors

An alternative approach to this compound involves a multi-step sequence starting from a different aromatic precursor, such as a nitro or amino compound. A plausible route begins with 3-chloro-5-nitrotoluene (B98224).

This synthetic sequence would proceed as follows:

Reduction of the Nitro Group: The nitro group of 3-chloro-5-nitrotoluene can be selectively reduced to an amino group to form 3-chloro-5-methylaniline (B1314063). nih.gov This reduction is commonly achieved using metal catalysts such as Raney nickel or tin(II) chloride in an acidic medium. researchgate.net

Diazotization of the Amine: The resulting 3-chloro-5-methylaniline is then converted into a diazonium salt. This is achieved by treating the aniline (B41778) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). learncbse.in

Hydrolysis of the Diazonium Salt: The diazonium salt is unstable and can be readily converted to the corresponding benzyl (B1604629) alcohol. learncbse.in By carefully warming the aqueous solution of the diazonium salt, the diazonium group is replaced by a hydroxyl group, yielding this compound with the evolution of nitrogen gas.

This pathway, while longer than direct reduction, offers a viable alternative, particularly if 3-chloro-5-nitrotoluene is a more accessible starting material.

Exploration of Catalytic and Green Synthesis Routes

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. For the synthesis of this compound, this involves the use of catalytic methods and biocatalysis, which can offer high selectivity, milder reaction conditions, and reduced waste.

Catalytic Transfer Hydrogenation:

Catalytic transfer hydrogenation is an attractive alternative to the use of metal hydrides for the reduction of aldehydes. This method involves the use of a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. For the reduction of 3-chloro-5-methylbenzaldehyde, a ruthenium or iridium-based catalyst could be employed to facilitate the transfer of hydrogen, affording the desired alcohol under relatively mild conditions. This approach avoids the hazards associated with pyrophoric hydrides and often leads to cleaner reactions with easier purification.

Biocatalytic Reduction:

A particularly green approach to the synthesis of this compound is the biocatalytic reduction of 3-chloro-5-methylbenzaldehyde. ic.ac.uk This method utilizes enzymes, often from plant or microbial sources, which can selectively reduce aldehydes to alcohols with high efficiency and stereoselectivity. orgsyn.org For instance, crude enzyme extracts from various plants, such as beans, have been shown to effectively reduce substituted benzaldehydes. orgsyn.orgic.ac.uk These reactions are typically carried out in an aqueous medium at or near room temperature, representing a significant improvement in terms of environmental impact over traditional chemical methods. masterorganicchemistry.comresearchgate.netrochester.edu The use of whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases can provide excellent yields of the corresponding benzyl alcohol. learncbse.in

| Method | Precursor | Catalyst/Biocatalyst | Key Advantages |

| Catalytic Transfer Hydrogenation | 3-Chloro-5-methylbenzaldehyde | Transition Metal Catalyst (e.g., Ru, Ir) | Avoids hazardous hydrides, mild conditions |

| Biocatalytic Reduction | 3-Chloro-5-methylbenzaldehyde | Plant/Microbial Enzymes (e.g., from beans) | Environmentally friendly, aqueous medium, high selectivity |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Methylphenyl Methanol

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of (3-Chloro-5-methylphenyl)methanol provides a precise map of the different proton environments within the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the hydroxyl proton.

The aromatic region would likely show complex splitting patterns due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The protons at positions 2, 4, and 6 will each give rise to a unique signal. The benzylic protons (CH₂OH) would appear as a singlet, or if coupled to the hydroxyl proton, a doublet. The methyl group (CH₃) protons would also produce a singlet. The chemical shift of the hydroxyl proton can vary depending on concentration and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable | Singlet (broad) |

| Ar-H (3 protons) | 7.0 - 7.3 | Multiplet |

| -CH₂- | ~4.6 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The aromatic region will display signals for the six carbons of the benzene ring, with their chemical shifts influenced by the chloro and methyl substituents. The carbon atom attached to the chlorine (C-Cl) will be significantly affected, as will the carbon bearing the methyl group (C-CH₃) and the carbon attached to the hydroxymethyl group (C-CH₂OH). The signal for the benzylic carbon (CH₂OH) and the methyl carbon (CH₃) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | ~135 |

| C-CH₃ | ~140 |

| C-CH₂OH | ~142 |

| Aromatic CH | 125 - 130 |

| -CH₂OH | ~65 |

Two-Dimensional NMR Techniques for Connectivity Assignments

COSY: A COSY spectrum would reveal the correlations between coupled protons, for instance, confirming the connectivity between the aromatic protons.

HSQC: An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for unequivocally assigning the quaternary carbons in the aromatic ring by observing their correlations with the aromatic and benzylic protons.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR)) for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming its structure.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring are expected to produce several peaks in the 1450-1600 cm⁻¹ range. A strong absorption corresponding to the C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (primary alcohol) | Stretching | ~1050 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₈H₉ClO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 156.6 g/mol ).

A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. A significant fragment would likely be the benzylic cation formed by the loss of the hydroxyl group, which would then undergo further fragmentation. The loss of the chloromethyl group or the methyl group are also possible fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 156/158 | [M]⁺ (Molecular ion) |

| 139/141 | [M - OH]⁺ |

| 125 | [M - CH₂OH]⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. Such a study would be a valuable contribution to the understanding of the solid-state properties of this compound.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Methylphenyl Methanol

Quantum Chemical Studies (Ab initio and Density Functional Theory (DFT))

Quantum chemical methods, particularly ab initio and Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and energetic properties of molecules. These studies on (3-chloro-5-methylphenyl)methanol would typically be performed using various basis sets, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets, to ensure a high degree of accuracy. DFT methods, with functionals like B3LYP, are often employed as they provide a good balance between computational cost and accuracy for organic molecules of this size.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The primary conformational flexibility in this compound arises from the rotation around the C(aryl)-C(methanol) and C-O bonds. Theoretical calculations would identify the most stable conformer, which is likely to be the one that minimizes steric hindrance between the hydroxymethyl group and the substituents on the benzene (B151609) ring. The orientation of the hydroxyl hydrogen with respect to the benzyl (B1604629) group is also a key conformational feature.

Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on DFT calculations with a B3LYP functional and a 6-311++G(d,p) basis set.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | 1.745 |

| C-C (aromatic) | 1.390 - 1.405 |

| C(aryl)-CH3 | 1.510 |

| C(aryl)-CH2OH | 1.520 |

| C-O | 1.430 |

| O-H | 0.960 |

| **Bond Angles (°) ** | |

| C-C-Cl | 119.5 |

| C-C-C (aromatic) | 118.0 - 121.0 |

| C(aryl)-C(aryl)-CH3 | 121.0 |

| C(aryl)-C(aryl)-CH2OH | 120.5 |

| C(aryl)-C-O | 112.0 |

| C-O-H | 109.0 |

Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound is not available.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound can be described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red and yellow regions) around the electronegative chlorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl hydrogen, making it a potential site for nucleophilic interaction.

| Descriptor | Definition | Predicted Trend for this compound |

| HOMO Energy | EHOMO | Relatively low due to the electron-withdrawing nature of the chloro group. |

| LUMO Energy | ELUMO | Lowered by the presence of the chloro and methyl substituents. |

| HOMO-LUMO Gap | ELUMO - EHOMO | A moderate gap, suggesting reasonable stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate electronegativity. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate hardness, indicating it is not overly reactive. |

Note: These are qualitative predictions based on general chemical principles.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations are highly effective in predicting spectroscopic data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and correlated with experimental data. The calculations would predict distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons, and the hydroxyl proton. The calculated shifts would be influenced by the electron-donating methyl group and the electron-withdrawing chloro group.

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared spectrum. Key vibrational modes for this compound would include the O-H stretching frequency (typically around 3300-3600 cm⁻¹), C-H stretching of the aromatic, methyl, and methylene groups, C=C stretching of the aromatic ring, and the C-Cl stretching frequency.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on static molecular properties, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations would model the movement of atoms over time, offering a view of conformational changes and intermolecular interactions in different environments, such as in solution. Such simulations for substituted benzyl alcohols have been used to understand their behavior in biological systems, for example, their interaction with cell membranes.

Reactivity Prediction and Mechanistic Insights via Computational Approaches

Computational methods can be used to explore the reactivity of this compound and the mechanisms of its reactions. For instance, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid is a common reaction for benzyl alcohols. Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. The presence of the chloro and methyl groups on the aromatic ring would influence the reactivity of the benzylic position. Kinetic studies on the oxidation of substituted benzyl alcohols have shown that the nature and position of substituents affect the reaction rates, and computational studies can help to rationalize these experimental findings.

Reactivity Profile and Mechanistic Studies of 3 Chloro 5 Methylphenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (3-Chloro-5-methylphenyl)methanol is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: this compound readily undergoes esterification with acylating agents to form the corresponding esters. A common method involves the reaction with an acyl chloride, such as acetyl chloride, often in the presence of a weak base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. doubtnut.com The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. pku.edu.cn Alternatively, carboxylic acids can be used directly under acidic catalysis, for example, with a small amount of sulfuric acid, in what is known as a Fischer esterification. rsc.org However, with benzylic alcohols, care must be taken to avoid side reactions like polymerization. rsc.org

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. libretexts.orgrdd.edu.iq This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the ether. libretexts.orgrdd.edu.iq The choice of a primary alkyl halide is crucial to favor substitution over elimination. libretexts.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant 2 | Reagents | Product | General Yield Range |

| Esterification | Acetyl chloride | Pyridine | (3-Chloro-5-methylphenyl)methyl acetate (B1210297) | Good to Excellent |

| Etherification | Methyl iodide | Sodium hydride | 1-Chloro-3-(methoxymethyl)-5-methylbenzene | Good |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to 3-Chloro-5-methylbenzaldehyde (B111031) can be accomplished using mild oxidizing agents. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. matrix-fine-chemicals.comgoogle.comresearchgate.net The reaction proceeds by the formation of a chromate (B82759) ester, followed by an elimination reaction. matrix-fine-chemicals.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to 3-Chloro-5-methylbenzoic acid. Potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution is a common and effective reagent for this purpose. chemguide.co.uk The reaction is robust and generally proceeds to completion. msu.edu

Table 2: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Solvent | General Yield Range |

| 3-Chloro-5-methylbenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane | Good |

| 3-Chloro-5-methylbenzoic acid | Potassium permanganate (KMnO₄) | Aqueous base | High |

Nucleophilic Substitution at the Benzylic Carbon

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. Due to the stability of the resulting benzylic carbocation, these reactions can proceed via an SN1 mechanism. stackexchange.com A common method to achieve this is by reaction with thionyl chloride (SOCl₂), which converts the alcohol into the corresponding benzyl (B1604629) chloride, 3-chloro-5-(chloromethyl)toluene. The reaction with thionyl chloride often proceeds with the assistance of a base like pyridine, which can influence the mechanism towards SN2, leading to an inversion of configuration if a chiral center were present. libretexts.orglibretexts.org

Table 3: Nucleophilic Substitution of this compound

| Reagent | Product | Mechanism |

| Thionyl chloride (SOCl₂) | 3-Chloro-5-(chloromethyl)toluene | SN1 or SN2 (with pyridine) |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The aromatic ring of this compound can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing chloro and methyl substituents. The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. organic-chemistry.org The chlorine atom is a deactivating, ortho, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect.

In the case of this compound, the directing effects of the two substituents are additive. Both groups direct incoming electrophiles to the positions ortho and para to themselves. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions of the ring. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-(3-chloro-5-methylphenyl)methanol isomers. organic-chemistry.org The steric hindrance from the hydroxymethyl group and the existing substituents will also play a role in the final product distribution.

Directed Functionalization and Catalytic Transformations of the Aromatic Core

Modern synthetic methods allow for more specific functionalization of the aromatic ring.

Directed Functionalization: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. While the hydroxymethyl group itself is not a strong directing group, it can be converted into a more effective one, such as an ether or a carbamate (B1207046). This directing group can then chelate to an organolithium reagent, directing deprotonation to the adjacent ortho position. Subsequent reaction with an electrophile introduces a new substituent specifically at that site.

Catalytic Transformations: The chloro substituent on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a typical Suzuki reaction, the chloro group can be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of a wide range of aryl or vinyl groups at the C3 position of the ring.

3 Chloro 5 Methylphenyl Methanol As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The strategic placement of the chloro and methyl groups on the aromatic ring of (3-chloro-5-methylphenyl)methanol makes it a useful starting material for the synthesis of more complex molecules. The hydroxyl group can be easily converted into other functionalities, such as halides or tosylates, to facilitate subsequent coupling reactions. The presence of the chloro and methyl substituents influences the reactivity and electronic properties of the benzene (B151609) ring, allowing for selective transformations at other positions. While specific examples of its use in the construction of large, non-bioactive complex architectures like macrocycles or dendrimers are not extensively documented in publicly available literature, its properties as a substituted benzyl (B1604629) alcohol position it as a foundational component for creating sterically hindered and electronically tuned molecular scaffolds.

Application in Heterocyclic Compound Synthesis

This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds. A notable example is its use in the preparation of a 1,2,3-triazole derivative, which is a key structural motif in many biologically active molecules.

In a multi-step synthesis, this compound is first converted to its corresponding benzyl bromide. This reactive intermediate is then used to alkylate an appropriate nitrogen-containing heterocycle. For instance, it has been utilized in the synthesis of 3-Chloro-5-methylbenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate. google.com.nagoogleapis.com This reaction highlights the utility of the benzylic alcohol functionality in introducing the substituted phenyl ring into a heterocyclic system. The presence of the chloro and methyl groups on the phenyl ring can be crucial for modulating the biological activity and pharmacokinetic properties of the final compound.

Derivatization for Advanced Materials and Chemical Technologies

The functional handle provided by the hydroxyl group of this compound allows for its derivatization to create materials with specialized applications in chemical technologies.

Preparation of Chiral Selectors for Enantioselective Chromatography (e.g., Carbamate (B1207046) Derivatives)

One of the most significant applications of this compound is in the field of chiral separations. Its carbamate derivative, specifically amylose (B160209) tris(3-chloro-5-methylphenyl)carbamate, is a highly effective chiral selector used in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). researchgate.net

These chiral stationary phases (CSPs) are prepared by reacting the hydroxyl groups of amylose, a polysaccharide, with 3-chloro-5-methylphenyl isocyanate, which can be synthesized from this compound. The resulting carbamate-functionalized amylose is then coated or immobilized onto a silica (B1680970) support. The chiral recognition ability of these CSPs stems from the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The specific substitution pattern on the phenylcarbamate moiety, including the 3-chloro and 5-methyl groups, plays a critical role in the enantioselectivity by influencing the steric and electronic interactions that govern the separation process.

Table 1: Examples of Chiral Separations using Amylose tris(3-chloro-5-methylphenyl)carbamate Based CSPs

| Analyte Class | Chromatographic Technique | Reference |

| Chiral neutral, basic, and weakly acidic compounds | nano-Liquid Chromatography (nano-LC) | researchgate.net |

| Chiral weak acids | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Pesticides | High-Performance Liquid Chromatography (HPLC) | bohrium.com |

| β-blockers | High-Performance Liquid Chromatography (HPLC) | bohrium.com |

Development of Functionalized Polymer Supports

While the direct application of this compound in the development of functionalized polymer supports is not extensively detailed in dedicated studies, the principles of polymer-supported synthesis suggest its potential utility. The hydroxyl group could be used to attach this molecule to a polymer backbone, such as polystyrene or other resins. Such functionalized polymers could then serve as solid-phase reagents or scavengers in organic synthesis. For example, a polymer-bound version of this compound could be oxidized to the corresponding aldehyde and used in solid-phase Wittig reactions or reductive aminations, simplifying product purification. Although a patent mentions the use of "PS polymer supported" reagents in the context of syntheses involving this compound, specific details of its immobilization and application are not provided. googleapis.com

Intermediate in the Academic Synthesis of Bioactive Molecules

This compound has been employed as a key intermediate in the academic and industrial synthesis of biologically active molecules. Its role often involves introducing the 3-chloro-5-methylphenyl moiety into a larger molecular framework, which can be critical for achieving the desired pharmacological activity.

A prominent example is its use in the synthesis of potent inhibitors of autotaxin (ATX), an enzyme implicated in various pathological processes, including cancer and inflammation. google.com.namolaid.comgoogle.comgoogle.com In the synthesis of 3-Chloro-5-methylbenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate, this compound is a key starting material. google.com.nagoogleapis.com The synthesis begins with the reduction of 3-chloro-5-methylbenzoic acid to afford this compound. This alcohol is then activated and coupled with a piperidine (B6355638) derivative to construct the final inhibitor molecule. This example underscores the importance of this compound as a foundational building block in the development of novel therapeutic agents.

Table 2: Bioactive Molecules Synthesized Using this compound as an Intermediate

| Bioactive Molecule | Target | Therapeutic Area | Reference |

| 3-Chloro-5-methylbenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate | Autotaxin (ATX) | Oncology, Inflammation | google.com.nagoogleapis.com |

Analytical Methodologies for Purity Assessment and Enantiomeric Resolution of 3 Chloro 5 Methylphenyl Methanol and Its Derivatives

Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are fundamental in determining the purity of (3-Chloro-5-methylphenyl)methanol and identifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common methods utilized for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For substituted benzyl (B1604629) alcohols like this compound, reversed-phase HPLC is often the method of choice. helixchrom.comsielc.comsielc.com

Methodology:

A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, such as a C18 column. helixchrom.comsielc.com The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comsielc.com The buffer is used to control the pH and ensure reproducible retention times. For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

A study on the analysis of a mixture of preservatives, including benzyl alcohol, utilized an Amaze C18 SPF column with a mobile phase of acetonitrile, water, and a buffer. helixchrom.com Another method for analyzing six preservatives, also including benzyl alcohol, employed an Amaze HA Mixed-Mode Column, which allows for separation based on both reversed-phase and anion-exchange mechanisms. helixchrom.com

The following table provides an example of HPLC conditions that could be adapted for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table is for illustrative purposes and specific conditions would need to be optimized.

Methodology:

For the GC analysis of substituted benzyl alcohols, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl/95% methylpolysiloxane (e.g., DB-5 or HP-5), is commonly used. researchgate.net The analysis involves injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The oven temperature is typically programmed to ramp up to ensure the elution of all components in a reasonable time.

Table 2: Example GC Parameters for Purity Analysis

| Parameter | Condition |

| Column | DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 70°C, ramp to 250°C at 10°C/min, hold for 5 min |

| Detector | FID or MS |

This table is for illustrative purposes and specific conditions would need to be optimized.

Chiral Chromatography for Enantiomer Resolution (if applicable for chiral derivatives)

While this compound itself is not chiral, its derivatives can be. For such chiral derivatives, the separation of enantiomers is crucial, particularly in the pharmaceutical industry, as different enantiomers can have distinct pharmacological activities. Chiral chromatography is the primary technique used for this purpose.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comselvita.com Polysaccharide-based chiral stationary phases (CSPs) are widely used in SFC due to their broad applicability and excellent enantioseparation capabilities. chiraltech.comnih.govnih.gov These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) derivatives. abo.fi

Methodology:

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main mobile phase, often with a small amount of an organic modifier, such as an alcohol (methanol, ethanol (B145695), or isopropanol). chromatographyonline.comchiraltech.com The separation of enantiomers occurs due to the differential interactions between the enantiomers and the chiral selector of the stationary phase. The helical structure of the polysaccharide backbone creates a chiral environment that allows for stereospecific interactions, such as hydrogen bonding and π-π interactions, leading to the separation of the enantiomers. chromatographyonline.com

Research has shown that immobilized polysaccharide-derived CSPs offer greater solvent compatibility, allowing for the use of a wider range of modifiers beyond simple alcohols, which can be beneficial for optimizing separations. chiraltech.comnih.gov

Table 3: Common Polysaccharide-Based CSPs for SFC

| Chiral Stationary Phase | Chiral Selector |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) - immobilized |

| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - immobilized |

| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) - immobilized |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) - coated |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) - coated |

This table lists some examples of commercially available polysaccharide-based CSPs.

Both normal-phase and reversed-phase liquid chromatography are extensively used for the enantiomeric resolution of chiral compounds, including derivatives of benzyl alcohols. scirp.orgresearcher.liferesearchgate.net

Normal-Phase HPLC:

In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). sigmaaldrich.com Polysaccharide-based CSPs are very effective in this mode. scirp.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

A study on the enantioseparation of a series of chiral benzyl alcohols utilized a dinitrobenzoylphenylglycine-based chiral stationary phase with a mobile phase of hexane and isopropanol. scirp.orgresearchgate.net

Reversed-Phase HPLC:

Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is also a viable option for chiral separations, especially with certain types of CSPs like cyclodextrin-based or specific polysaccharide-based phases designed for aqueous conditions. researchgate.netlcms.cz Reversed-phase methods are often preferred for their compatibility with mass spectrometry. lcms.cz

The choice between normal-phase and reversed-phase depends on the specific compound, the available chiral stationary phases, and the desired detection method.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of certainty in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the hyphenation of high-performance liquid chromatography with mass spectrometry. bldpharm.combldpharm.comphcogj.com It is particularly useful for the analysis of less volatile and thermally labile compounds that are not suitable for GC-MS. For the analysis of this compound and its derivatives, LC-MS can provide both quantitative data and structural information. When used with chiral chromatography, LC-MS can confirm the identity of the separated enantiomers. The compatibility of reversed-phase HPLC with common ionization sources like electrospray ionization (ESI) makes LC-MS a powerful tool in this context. lcms.cz

Future Perspectives and Emerging Research Avenues for 3 Chloro 5 Methylphenyl Methanol

Innovations in Synthesis and Sustainable Chemical Processes

The future production of (3-Chloro-5-methylphenyl)methanol will likely be dominated by green and sustainable chemistry principles. Traditional synthesis routes often rely on the reduction of the corresponding aldehyde, 3-chloro-5-methylbenzaldehyde (B111031), using chemical reducing agents that can generate significant waste. Emerging research is focused on cleaner, more efficient catalytic and biocatalytic methods.

Future innovations will likely center on:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes (such as alcohol dehydrogenases) presents a highly promising avenue for the synthesis of this compound. mdpi.com Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and utilize renewable resources, thus minimizing environmental impact. mdpi.com Research into identifying and engineering robust microorganisms or enzymes capable of efficiently reducing 3-chloro-5-methylbenzaldehyde will be a key focus. mdpi.comvapourtec.com

Catalytic Transfer Hydrogenation: This technique offers a safer and more sustainable alternative to traditional hydrogenation using high-pressure molecular hydrogen. Future studies could explore novel, inexpensive, and earth-abundant metal catalysts for the transfer hydrogenation of 3-chloro-5-methylbenzaldehyde, using green hydrogen donors like formic acid or isopropanol (B130326).

Photocatalysis: Visible-light-driven photocatalysis is an emerging field that could be applied to the synthesis of substituted benzyl (B1604629) alcohols. organic-chemistry.org This method leverages light energy to drive chemical reactions, often under very mild conditions, and represents a significant area for future synthetic innovation.

Table 1: Comparison of Potential Sustainable Synthesis Methods

| Method | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, renewable, low waste. mdpi.com | Screening for robust enzymes, process optimization, whole-cell system development. mdpi.comvapourtec.com |

| Catalytic Transfer Hydrogenation | Avoids high-pressure H₂, uses green hydrogen donors. | Development of non-precious metal catalysts, catalyst recycling. |

| Photocatalysis | Uses light energy, extremely mild conditions. organic-chemistry.org | Designing efficient photocatalysts, understanding reaction mechanisms. |

Integration of Advanced Spectroscopic and Computational Tools

A deeper understanding of the molecular properties and reactivity of this compound will be achieved through the synergy of advanced spectroscopic methods and computational chemistry.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, conformational preferences, and reaction mechanisms of molecules. researchgate.net Future computational studies on this compound could predict its adsorption behavior on catalyst surfaces, elucidate the mechanism of its formation, and explore its interactions with other molecules. researchgate.net For instance, DFT calculations can help understand the conformational landscape of halogenated benzyl alcohols, which can be influenced by intramolecular interactions. rsc.orgrsc.org

Advanced Spectroscopy: Techniques such as dissolution Dynamic Nuclear Polarization (DNP) NMR spectroscopy are being developed with new derivatives of benzyl alcohol, indicating a trend towards using these fundamental structures in advanced analytical applications. rsc.org Future research could employ similar sophisticated spectroscopic techniques to study the behavior of this compound in complex environments, such as within host-guest complexes or at catalyst interfaces.

Expanding Utility in Asymmetric Synthesis and Chiral Technologies

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for producing chiral derivatives and analogues that could have applications in pharmaceuticals and materials science. Future research will likely focus on the stereoselective synthesis of related chiral compounds.

The key emerging areas include:

Enzymatic Kinetic Resolution (EKR): This technique uses enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. nih.govresearchgate.netnih.gov Future work could apply EKR to racemic precursors that, upon reaction, could yield chiral products related to this compound. The efficiency of EKR is often high, providing access to enantiomerically pure compounds. nih.govnih.govmdpi.com

Catalytic Asymmetric Reduction: The asymmetric reduction of a prochiral ketone, such as 1-(3-chloro-5-methylphenyl)ethan-1-one, would be a direct route to the corresponding chiral alcohol. This is a powerful strategy in modern organic synthesis.

Chiral Chromatography: The development of methods for the analytical and preparative separation of enantiomers is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases is a standard technique for resolving racemic mixtures of chiral benzyl alcohol derivatives. researchgate.netscirp.org Future research will continue to develop more efficient and versatile chiral columns and methodologies applicable to a wider range of substituted benzyl alcohols. researchgate.nettcichemicals.com

Table 2: Emerging Chiral Technologies for Benzyl Alcohol Derivatives

| Technology | Description | Potential Application |

| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed separation of a racemic mixture. nih.govnih.gov | Production of enantiopure chiral alcohols and esters. researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to create a single enantiomer from a prochiral substrate. | Direct synthesis of enantiomerically pure chiral alcohols. organic-chemistry.org |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. researchgate.netscirp.org | Analytical and preparative scale enantioseparation. tcichemicals.com |

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which studies chemical systems composed of multiple molecules held together by non-covalent bonds, offers exciting future possibilities for this compound. wikipedia.orgyoutube.com In this context, it can act as a "guest" molecule that is encapsulated by a larger "host" molecule. nih.gov

Host-Guest Complexation: Macrocyclic hosts like cyclodextrins, cucurbiturils, and calixarenes have hydrophobic inner cavities that can encapsulate aromatic guest molecules like this compound. rsc.orgmdpi.comresearchgate.net This encapsulation can significantly alter the physicochemical properties of the guest, such as increasing its aqueous solubility or enhancing its chemical stability.

Controlled Release and Reactivity: By forming an inclusion complex, the release of this compound into a system can be controlled. mdpi.com Furthermore, the confined environment of the host cavity can influence the reactivity of the guest molecule, potentially leading to novel catalytic applications or protecting it from degradation. rsc.org Future research could explore the formation constants, thermodynamics, and structure of such host-guest complexes using techniques like NMR, calorimetry, and computational modeling. nih.govimc.ac.at The development of functional materials based on these supramolecular assemblies is a rapidly growing field of research. nih.gov

常见问题

Basic: What are the recommended laboratory-scale synthesis methods for (3-Chloro-5-methylphenyl)methanol?

Methodological Answer:

The synthesis typically involves reduction of the corresponding aldehyde or ketone precursor. For example, 3-(3-Chloro-5-methylphenyl)-1-propanol can be synthesized via LiAlH₄ reduction of an ester intermediate under anhydrous ether reflux (95% yield) . A generalized approach includes:

Precursor Preparation : Start with halogenated aromatic intermediates (e.g., 3-chloro-5-methylbenzaldehyde).

Reduction : Use LiAlH₄ in anhydrous ether, followed by reflux and careful quenching.

Purification : Distillation under reduced pressure (e.g., 110°C at 1 mm Hg) or column chromatography.

Key Considerations : Moisture-sensitive reagents require inert atmospheres. Yield optimization may involve adjusting stoichiometry or reaction duration.

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm aromatic proton environments and methyl/methanol group signals.

- GC-MS : Detect molecular ion peaks (e.g., molecular weight ~170.62 g/mol) and fragmentation patterns.

- Chromatography : HPLC with chiral stationary phases (e.g., CHIRALPAK IK-3) to resolve enantiomers or impurities .

- X-ray Crystallography : For crystalline derivatives, use SHELX programs for structure refinement .

Advanced: What strategies minimize byproduct formation during the synthesis of this compound?

Methodological Answer:

Byproduct mitigation involves:

-

Reagent Selection : Compare catalysts (e.g., AlCl₃ vs. SnCl₄) for Friedel-Crafts alkylation to avoid over-substitution .

-

Reaction Optimization :

Reagent Temperature Byproduct Yield Reference Polyphosphoric Acid 120°C <5% HF 0°C 10% -

Inert Conditions : Use dry solvents to prevent hydrolysis of intermediates.

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Cl: ~315 kJ/mol) to predict sites for nucleophilic attack.

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., methanol vs. DMF).

- Software Tools : Gaussian or ORCA for energy profiling; SHELX for crystallographic data cross-validation .

Intermediate: What chromatographic techniques resolve enantiomers of this compound derivatives?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs like CHIRALPAK IK-3, functionalized with tris(3-chloro-5-methylphenyl) carbamate for high enantioselectivity .

- Mobile Phase Optimization : Adjust methanol content (10–30% v/v) and pH (3.0–5.0) to improve resolution (Fig. 2 in ).

- Validation : Compare retention times with racemic standards and validate via circular dichroism (CD).

Safety: What are critical handling protocols for this compound?

Methodological Answer:

- PPE : Nitrile gloves, face shields, and EN 166-certified goggles to prevent dermal/ocular exposure .

- Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .

- Waste Disposal : Absorb spills with diatomaceous earth; dispose as halogenated organic waste .

Data Contradictions: How to resolve discrepancies in reported physical properties (e.g., solubility)?

Methodological Answer:

- Reproducibility Checks : Repeat measurements under standardized conditions (e.g., USP-NF protocols ).

- Analytical Cross-Validation : Compare NMR (PubChem ), HPLC ( ), and DSC data.

- Impurity Analysis : Use GC-MS to identify contaminants (e.g., residual LiAlH₄ leading to hydroxide byproducts).

Advanced: What role does this compound play in electrochemical studies?

Methodological Answer:

- Fuel Cell Applications : Investigate as a methanol crossover inhibitor in direct methanol fuel cells (DMFCs). A flowing electrolyte layer (e.g., sulfuric acid) can mitigate crossover, improving efficiency .

- Electrode Functionalization : Use aryl-methanol groups to modify carbon electrodes for enhanced catalytic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。